Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with methyl carbamate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. The thiazole ring plays a crucial role in the binding process, as it can form hydrogen bonds and other interactions with the target molecules. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features but different functional groups.
2,4-Dimethylphenyl isothiocyanate: A precursor used in the synthesis of Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H14N2O2S/c1-8-4-5-10(9(2)6-8)11-7-18-12(14-11)15-13(16)17-3/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
KIZWWGIQIODOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)OC)C |
Origin of Product |
United States |
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